molecular formula C18H17N3O5S B2844433 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-62-5

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

カタログ番号: B2844433
CAS番号: 864976-62-5
分子量: 387.41
InChIキー: FMHAQOZBANNTOI-HNENSFHCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene

生物活性

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, a compound belonging to the class of benzo[d]thiazole derivatives, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and comparative analyses with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones.
  • Introduction of the Nitro Group : Nitration is performed using nitric acid or a mixture with sulfuric acid.
  • Attachment of the Methoxyethyl Side Chain : This is accomplished via alkylation reactions using methoxyethyl halides in the presence of a base.

The compound's structure features a nitro group, a methoxyethyl side chain, and a benzamide moiety, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound exhibited:

  • Inhibition of Cell Proliferation : Assessed using the MTT assay, concentrations as low as 1 µM resulted in marked reductions in cell viability.
  • Induction of Apoptosis : Flow cytometry revealed that treatment with this compound led to increased apoptotic cell populations.
  • Cell Cycle Arrest : The compound effectively arrested cells in the G2/M phase, disrupting normal cell cycle progression.

The mechanisms underlying the anticancer activity of this compound involve:

  • Modulation of Signaling Pathways : It has been shown to inhibit critical pathways such as AKT and ERK, which are often involved in cell survival and proliferation.
  • Reduction of Inflammatory Cytokines : The compound significantly decreased levels of IL-6 and TNF-α in treated macrophage cell lines, indicating potential anti-inflammatory effects that could complement its anticancer activity.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other benzo[d]thiazole derivatives known for similar activities:

CompoundBiological ActivityMechanism
B7AnticancerInhibits AKT/ERK pathways
4iAnticancerInduces apoptosis via tubulin disruption
PMX610AntitumorTargets multiple cancer types

This table illustrates that while many compounds exhibit anticancer properties, the specific pathways targeted by this compound may offer unique therapeutic advantages.

Case Studies

  • Study on A431 Cells : In a controlled experiment, treatment with this compound at concentrations ranging from 1 to 4 µM resulted in over 50% reduction in cell viability after 48 hours. Flow cytometry confirmed increased apoptosis rates correlating with drug concentration.
  • Inflammatory Response Evaluation : In RAW264.7 macrophages, treatment significantly reduced IL-6 and TNF-α levels by more than 40%, indicating potential for dual-action as an anti-inflammatory agent alongside its anticancer effects.

特性

IUPAC Name

3-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-9-8-20-15-7-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-3-5-14(10-12)26-2/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHAQOZBANNTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。